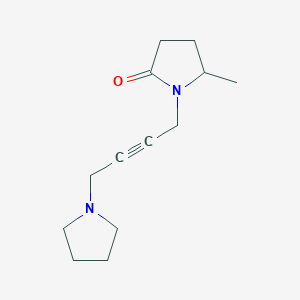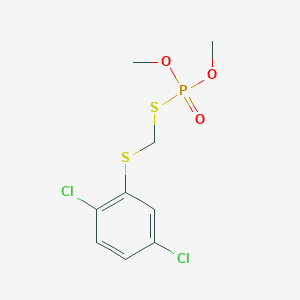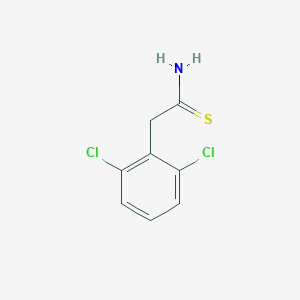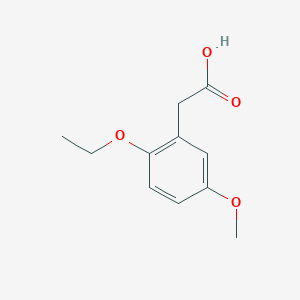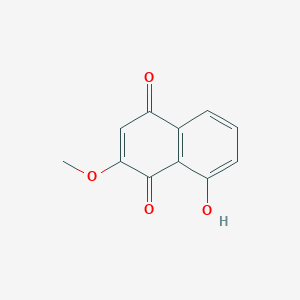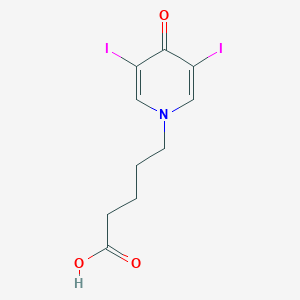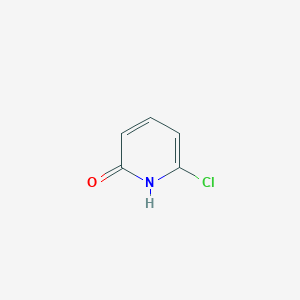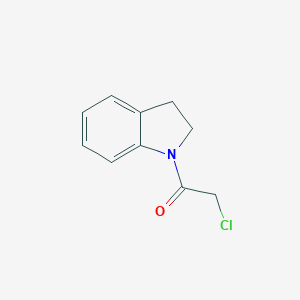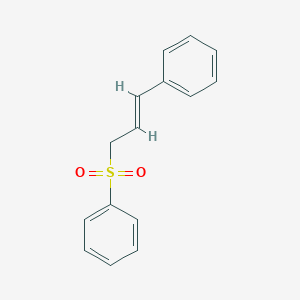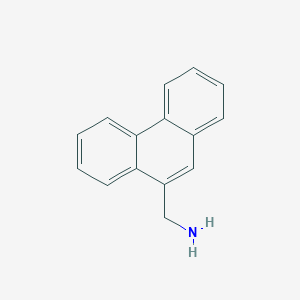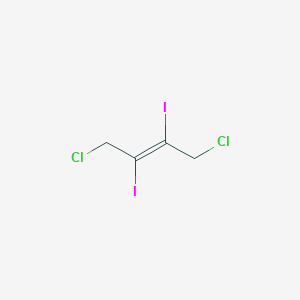
1,4-Dichloro-2,3-diiodo-2-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dichloro-2,3-diiodo-2-butene, also known as DCIB, is a chemical compound that has been widely used in scientific research. It is a highly reactive, electrophilic compound that can modify proteins and nucleic acids. DCIB has been used as a tool to study the mechanisms of enzyme-catalyzed reactions, protein-protein interactions, and DNA-protein interactions.
Wissenschaftliche Forschungsanwendungen
1,4-Dichloro-2,3-diiodo-2-butene has been widely used in scientific research as a tool to study enzyme-catalyzed reactions, protein-protein interactions, and DNA-protein interactions. It has been used to modify specific amino acid residues in proteins, such as histidine, cysteine, and lysine, to study the role of these residues in enzyme catalysis and protein structure. 1,4-Dichloro-2,3-diiodo-2-butene has also been used to crosslink proteins and nucleic acids, to study the interactions between these molecules and their role in biological processes.
Wirkmechanismus
1,4-Dichloro-2,3-diiodo-2-butene is a highly reactive electrophile that can modify proteins and nucleic acids by forming covalent bonds with specific amino acid residues and nucleotides. The mechanism of action of 1,4-Dichloro-2,3-diiodo-2-butene involves the formation of a reactive intermediate, which can react with nucleophiles, such as amino acids and nucleotides, to form covalent adducts. The formation of these adducts can alter the structure and function of proteins and nucleic acids, leading to changes in biological activity.
Biochemische Und Physiologische Effekte
1,4-Dichloro-2,3-diiodo-2-butene has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro, 1,4-Dichloro-2,3-diiodo-2-butene can inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, by modifying specific amino acid residues in the active site. 1,4-Dichloro-2,3-diiodo-2-butene has also been shown to induce DNA damage and apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. In vivo, 1,4-Dichloro-2,3-diiodo-2-butene has been shown to induce oxidative stress and inflammation in animal models, suggesting that it may have toxic effects at high doses.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-Dichloro-2,3-diiodo-2-butene has a number of advantages as a tool for scientific research. It is a highly reactive electrophile that can modify specific amino acid residues and nucleotides, allowing researchers to study the role of these molecules in biological processes. 1,4-Dichloro-2,3-diiodo-2-butene is also relatively easy to synthesize and handle, making it accessible to a wide range of researchers. However, 1,4-Dichloro-2,3-diiodo-2-butene also has some limitations. It is a highly reactive compound that can modify multiple sites on proteins and nucleic acids, making it difficult to interpret the results of experiments. 1,4-Dichloro-2,3-diiodo-2-butene can also have toxic effects at high doses, which can limit its use in vivo.
Zukünftige Richtungen
There are a number of future directions for research on 1,4-Dichloro-2,3-diiodo-2-butene. One area of interest is the development of 1,4-Dichloro-2,3-diiodo-2-butene derivatives that are more selective for specific amino acid residues and nucleotides. This could allow researchers to study the role of these molecules in biological processes with greater precision. Another area of interest is the development of 1,4-Dichloro-2,3-diiodo-2-butene-based therapies for cancer and other diseases. 1,4-Dichloro-2,3-diiodo-2-butene has been shown to induce DNA damage and apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. Finally, there is a need for more research on the toxic effects of 1,4-Dichloro-2,3-diiodo-2-butene, particularly at low doses. This could help to inform the safe use of 1,4-Dichloro-2,3-diiodo-2-butene in scientific research and potential therapeutic applications.
Synthesemethoden
1,4-Dichloro-2,3-diiodo-2-butene can be synthesized by reacting 1,4-dichloro-2-butene with iodine in the presence of a Lewis acid catalyst, such as aluminum chloride or iron(III) chloride. The reaction proceeds via an electrophilic substitution mechanism, where iodine acts as an oxidizing agent and the Lewis acid catalyst enhances the reactivity of the electrophile. The product is a yellow crystalline solid that is highly reactive and must be handled with care.
Eigenschaften
CAS-Nummer |
19095-67-1 |
|---|---|
Produktname |
1,4-Dichloro-2,3-diiodo-2-butene |
Molekularformel |
C4H4Cl2I2 |
Molekulargewicht |
376.79 g/mol |
IUPAC-Name |
(E)-1,4-dichloro-2,3-diiodobut-2-ene |
InChI |
InChI=1S/C4H4Cl2I2/c5-1-3(7)4(8)2-6/h1-2H2/b4-3+ |
InChI-Schlüssel |
PZBBWINMCIRSAZ-ONEGZZNKSA-N |
Isomerische SMILES |
C(/C(=C(/CCl)\I)/I)Cl |
SMILES |
C(C(=C(CCl)I)I)Cl |
Kanonische SMILES |
C(C(=C(CCl)I)I)Cl |
Synonyme |
1,4-Dichloro-2,3-diiodo-2-butene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



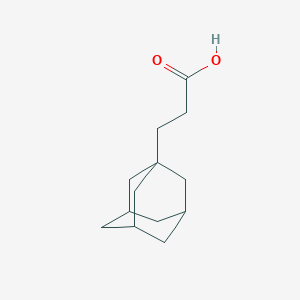
![Ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]-, sodium salt](/img/structure/B99626.png)
